hERG-IN-1

hERG NBTI Cardiac Safety

Optimizing NBTI efficacy without confounding cardiac safety signals is challenging due to the SAR trade-off between antibacterial activity and hERG blockade. hERG-IN-1 (compound 2a) solves this with a polar side chain and pyrazinooxazinone moiety. - **hERG safety:** <1% inhibition at 10 µM (vs. compound 1a IC50=0.90 µM). - **Antibacterial:** Active vs. P. aeruginosa ATCC 27853 & ESKAPE pathogens. - **In vivo validated:** Efficacy in neutropenic mouse lung infection model. - **Cellular reliability:** CC50 >100 µM, low CYP inhibition.

Molecular Formula C27H33FN6O9
Molecular Weight 604.6 g/mol
Cat. No. B12383810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehERG-IN-1
Molecular FormulaC27H33FN6O9
Molecular Weight604.6 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O
InChIInChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3)
InChIKeyRVYNLFPLCZVVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hERG-IN-1 (Compound 2a): A Differentiated NBTI with Attenuated hERG Liability and Broad-Spectrum Anti-Gram-Negative Activity


hERG-IN-1, also referred to as compound 2a, is a novel bacterial topoisomerase inhibitor (NBTI) developed to address the dual challenges of broad-spectrum activity against Gram-negative ESKAPE pathogens and the mitigation of hERG potassium channel inhibition, a common cardiac safety liability within this compound class . It features a novel indane DNA intercalating moiety and a pyrazinooxazinone enzyme-binding group, with a molecular weight of 604.58 and the formula C27H33FN6O9 . Its development was driven by the need for new antibiotics to combat multidrug-resistant infections, with a primary optimization goal of reducing hERG affinity while maintaining potent antibacterial efficacy .

Why NBTI Analogs or General hERG Inhibitors Cannot Substitute for hERG-IN-1 in Targeted Research Applications


Generic substitution within the NBTI class or with classical hERG inhibitors (e.g., dofetilide, E-4031) is scientifically invalid due to the inherent structure-activity relationship (SAR) trade-offs between antibacterial potency, spectrum, and cardiac safety. Early NBTIs and other hERG inhibitors exhibit either potent hERG channel blockade (e.g., compound 1a with an IC50 of 0.90 μM ) or limited activity against critical Gram-negative pathogens. hERG-IN-1 was specifically engineered to break this correlation by introducing a basic, polar side chain and a pyrazinooxazinone moiety to reduce lipophilicity, thereby achieving minimal hERG inhibition (<1% at 10 μM) while retaining broad-spectrum bactericidal efficacy against multidrug-resistant strains like Pseudomonas aeruginosa ATCC 27853 . Using a less-optimized NBTI analog or a potent hERG blocker would introduce confounding cardiac safety signals or lack the required antimicrobial spectrum, undermining the scientific objectives of any study evaluating NBTI efficacy or safety.

Quantitative Differentiation of hERG-IN-1: Comparative Evidence for Scientific Selection


Attenuated hERG Channel Inhibition Compared to Lead NBTI Compound 1a

hERG-IN-1 (compound 2a) demonstrates a profound reduction in hERG channel inhibition relative to its direct structural analog and lead compound, 1a. While compound 1a potently inhibits the hERG cardiac ion channel with an IC50 of 0.90 μM, hERG-IN-1 exhibits minimal inhibition, achieving less than 1% blockade at a concentration of 10 μM in the same electrophysiological patch clamp assay . This represents a dramatic improvement in the cardiac safety margin, a critical optimization parameter for the NBTI class .

hERG NBTI Cardiac Safety

Broad-Spectrum Anti-Gram-Negative Activity Against a Clinically Relevant MDR Strain

hERG-IN-1 demonstrates robust in vivo bactericidal activity against Pseudomonas aeruginosa ATCC 27853, a wild-type reference strain resistant to several clinically relevant antibiotics . In a neutropenic mouse lung infection model, a dosing regimen of 3 × 45 mg/kg at 3-hour intervals achieved a 2.6 log10 reduction in bacterial burden, indicating very good bactericidal efficacy . This contrasts with many early NBTIs, such as gepotidacin, which lack broad-spectrum potency against key Gram-negative ESKAPE pathogens like P. aeruginosa .

Antibacterial Pseudomonas aeruginosa NBTI

Favorable In Vitro Safety and DMPK Profile Compared to Other Advanced NBTIs

hERG-IN-1 exhibits a clean in vitro safety and drug metabolism and pharmacokinetics (DMPK) profile. It has good aqueous solubility (>0.5 mg/mL at pH 6.5), is stable in mouse, rat, and human microsomes and hepatocytes, and importantly, shows minimal inhibition of key cytochrome P450 enzymes CYP3A4, 2D6, and 2C9 (<25% inhibition at 10 μM) . Furthermore, it is not cytotoxic in HEK293 cells (CC50 > 100 μM) . This profile is a key differentiator for in vitro and ex vivo studies where metabolic stability and low off-target toxicity are required.

DMPK CYP450 Cytotoxicity

Targeted Research Applications for hERG-IN-1 Based on Its Differentiated Profile


Investigating NBTI Mechanism and Efficacy in MDR Gram-Negative Infection Models

hERG-IN-1 is ideally suited for use as a tool compound to study the mechanism of action and in vivo efficacy of NBTIs against high-priority multidrug-resistant Gram-negative pathogens, especially Pseudomonas aeruginosa. Its robust bactericidal activity in a neutropenic mouse lung infection model makes it a valuable probe for assessing bacterial topoisomerase inhibition in vivo without the confounding factor of potent hERG blockade.

Profiling Cardiac Safety of NBTI Chemotypes in Electrophysiology Assays

Due to its markedly attenuated hERG activity (<1% inhibition at 10 μM) compared to earlier NBTIs like compound 1a (IC50 = 0.90 μM) , hERG-IN-1 serves as a benchmark 'low-risk' control compound in cardiac safety pharmacology studies. It can be used to establish a baseline for hERG liability in new NBTI chemical series or to validate the sensitivity of hERG screening assays.

In Vitro Drug-Drug Interaction (DDI) and Cytotoxicity Studies

The favorable in vitro DMPK profile of hERG-IN-1, characterized by low CYP450 inhibition and a high cytotoxic threshold (CC50 > 100 μM) , makes it a reliable compound for cellular studies. It can be used as a reference NBTI in assays designed to measure potential drug-drug interactions or to assess compound-specific cytotoxicity without the noise introduced by a compound that is metabolically unstable or inherently toxic to cells.

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